N-((2,6-difluorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
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Overview
Description
N-((2,6-difluorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a synthetic organic compound characterized by its complex structure, which includes multiple fluorine atoms. This compound is of interest in various fields due to its unique chemical properties, including high stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,6-difluorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of the 2,6-difluorobenzoyl chloride by reacting 2,6-difluorobenzoic acid with thionyl chloride under reflux conditions.
Esterification: The benzoyl chloride is then reacted with 2,5-dihydroxybenzoic acid in the presence of a base such as pyridine to form the ester intermediate.
Introduction of Trifluoroethoxy Groups: The ester intermediate undergoes further reaction with 2,2,2-trifluoroethanol in the presence of a catalyst like sulfuric acid to introduce the trifluoroethoxy groups.
Formation of the Final Compound: The final step involves the amidation reaction where the ester intermediate is reacted with an amine, such as ammonia or a primary amine, to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenecarboxamide moiety, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols under mild conditions using reagents like sodium borohydride.
Substitution: The fluorine atoms in the benzoyl and trifluoroethoxy groups can be substituted by nucleophiles under specific conditions, such as using strong bases or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
N-((2,6-difluorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its high thermal and chemical stability.
Mechanism of Action
The mechanism of action of N-((2,6-difluorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorinated groups enhance its binding affinity and specificity, allowing it to modulate the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((2,6-dichlorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
- N-((2,6-dibromobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
- N-((2,6-dimethylbenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
Uniqueness
N-((2,6-difluorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is unique due to the presence of multiple fluorine atoms, which impart high stability and reactivity. Compared to its chlorinated, brominated, or methylated analogs, the difluorinated compound exhibits superior chemical resistance and biological activity, making it a valuable compound in various applications.
Properties
IUPAC Name |
[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] 2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F8NO5/c19-11-2-1-3-12(20)14(11)16(29)32-27-15(28)10-6-9(30-7-17(21,22)23)4-5-13(10)31-8-18(24,25)26/h1-6H,7-8H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOICHPDIXYNIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)ONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F8NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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